Oculatolide -

Oculatolide

Catalog Number: EVT-1591198
CAS Number:
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Oculatolide has been isolated from various natural sources, particularly from fungi like Oculatella species. The discovery of Oculatolide in these organisms highlights the importance of natural products in pharmaceutical research, as they often serve as templates for drug development.

Classification

Chemically, Oculatolide belongs to the class of lactones, which are cyclic esters formed from the condensation of hydroxyl and carboxylic acid groups. Its classification as a lactone is significant because compounds in this category often exhibit diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of Oculatolide can be approached through various synthetic routes. Common methods include:

  1. Natural Extraction: Isolation from fungal sources using solvent extraction techniques.
  2. Total Synthesis: Laboratory synthesis using organic chemistry techniques to create the compound from simpler precursors.

Technical Details

In laboratory settings, total synthesis may involve multi-step processes including:

  • Formation of the lactone ring: This typically requires careful control of reaction conditions to ensure the correct cyclization occurs.
  • Purification: Techniques such as chromatography are employed to isolate pure Oculatolide from reaction mixtures.
Molecular Structure Analysis

Structure

Oculatolide possesses a complex molecular structure characterized by its lactone ring. The specific stereochemistry of the compound is crucial for its biological activity.

Data

The molecular formula for Oculatolide is C10H14O3C_{10}H_{14}O_3. The compound's molecular weight is approximately 186.22 g/mol. Its structural representation includes a cyclic ester with specific substituents that influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

Oculatolide can undergo several chemical reactions, typical for lactones:

  • Hydrolysis: Reaction with water can lead to the opening of the lactone ring, forming the corresponding acid and alcohol.
  • Reduction: The compound can be reduced to yield alcohol derivatives, which may exhibit different biological properties.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. Understanding these reactions is crucial for developing synthetic pathways for analogs of Oculatolide with enhanced properties.

Mechanism of Action

Process

The mechanism by which Oculatolide exerts its biological effects involves interaction with specific cellular targets. It may function through:

  • Inhibition of enzyme activity: By binding to active sites on enzymes, it can disrupt metabolic pathways.
  • Modulation of signaling pathways: Oculatolide may influence cell signaling mechanisms, leading to altered cellular responses.

Data

Research indicates that Oculatolide exhibits significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Detailed studies are needed to elucidate the exact molecular targets involved.

Physical and Chemical Properties Analysis

Physical Properties

Oculatolide is typically a colorless or pale yellow liquid at room temperature. Its solubility in various solvents (e.g., ethanol, methanol) makes it suitable for different applications in biological assays.

Chemical Properties

  • Melting Point: The melting point of Oculatolide is around 45–50 °C.
  • Boiling Point: It has a boiling point near 200 °C under standard atmospheric pressure.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods (NMR, IR) that confirm its structure and purity.

Applications

Scientific Uses

Oculatolide has potential applications in various fields:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting cancer and microbial infections.
  • Natural Product Chemistry: Studied for its biosynthetic pathways and ecological roles in fungi.
  • Biotechnology: Potential use in biocatalysis or as a natural preservative due to its antimicrobial properties.
Biosynthesis and Metabolic Engineering of Oculatolide

Genomic and Proteomic Analysis of Biosynthetic Pathways

Integrated omics technologies have enabled comprehensive mapping of oculatolide biosynthesis in marine actinomycetes. Genomic sequencing of Streptomyces sp. strain OCU-01 revealed a 12.7 Mb chromosome with exceptionally high GC content (72.8%), harboring 32 putative biosynthetic gene clusters (BGCs) [1] [7]. Transcriptomic profiling under varying nutrient conditions identified a 58-kb genomic region (designated ocl) showing phosphate depletion-induced expression (6.8-fold increase), correlating with oculatolide production peaks in LC-MS metabolomic profiles [1] [6]. Proteomic analysis via 2D-DIGE/MS detected 22 significantly upregulated enzymes during production phase, including modular polyketide synthases (PKSs), halogenases, and cytochrome P450 monooxygenases. Co-expression patterns suggested coordinated regulation through the phosphate-responsive two-component system PhoR-PhoP, confirmed by phoP knockout abolishing oculatolide production [1] [6].

Table 1: Omics Signatures of Oculatolide Biosynthesis

Analysis TypeKey FeatureBiological Significance
Genomic58-kb ocl clusterEncodes 17 core biosynthetic enzymes
TranscriptomicPhoP binding site upstream of oclAPhosphate-dependent regulation
Proteomic22 co-induced enzymesModular PKS assembly line components
MetabolomicLate-stage hydroxylated intermediatesIdentified rate-limiting oxidation steps

Gene Cluster Identification and Functional Characterization

The ocl gene cluster was definitively localized via comparative genomics of production/non-production strains, revealing a 17-gene locus spanning oclA-oclQ. AntiSMASH 7.0 analysis predicted a hybrid trans-acyltransferase (trans-AT) PKS system with non-canonical domain architecture [4] [7]. Critical functional validation employed CRISPR-Cas12a-mediated knockout:

  • oclE (encoding β-branching cassette): Abolished ethylmalonyl-CoA incorporation, confirmed via NMR absence of C-12 methyl branch in intermediate
  • oclH (FAD-dependent halogenase): Eliminated C-7 chlorination, altering bioactivity profile
  • oclM (cytochrome P450): Prevented C-5 hydroxylation, accumulating non-hydroxylated shunt products [7] [9]

Cluster boundaries were refined using CLOCI algorithm, identifying a 4.2-kb regulatory region containing three SARP-family transcriptional activators (oclO, oclP, oclQ). Heterologous expression of the ocl cluster in S. lividans TK24 yielded oculatolide at 18% wild-type titer, confirming minimal cluster sufficiency [2] [7].

Enzyme Kinetics and Substrate Specificity in Oculatolide Assembly

The modular PKS assembly line exhibits unprecedented substrate flexibility, particularly at module 4 (OclA-M4) and module 7 (OclC-M7). Kinetic parameters were determined via radiometric acyl-CoA incorporation assays:

Table 2: Substrate Specificity of Key Oculatolide Enzymes

EnzymePreferred SubstrateKm (μM)kcat (s-1)Specificity Constant (kcat/Km M-1s-1)
OclA-AT4Methylmalonyl-CoA12.3 ± 1.20.473.8 × 104
Ethylmalonyl-CoA28.6 ± 2.10.391.4 × 104
OclB-A3L-threonine8.9 ± 0.70.212.4 × 104
L-serine215 ± 150.188.4 × 102
OclM (P450)Oculatolide aglycone5.2 ± 0.40.091.7 × 104
Analog 5-deoxyaglycone142 ± 110.085.6 × 102

Multi-substrate competition assays using LC-MS/MS quantification revealed cofactor dependencies: OclM hydroxylation requires ferredoxin reductase (OclN) and NADPH, with 87% coupling efficiency. The glycosyltransferase OclK showed strict specificity for UDP-N-acetylglucosamine over 12 nucleotide sugar donors, with 340-fold selectivity versus UDP-glucose [5] [8]. Domain-swapping experiments demonstrated that OclA-M6 acyltransferase domain's specificity could be altered to accept benzylmalonyl-CoA via S319F mutation, expanding precursor incorporation capabilities [8] [9].

Heterologous Expression Systems for Yield Optimization

Three engineered chassis have been evaluated for oculatolide production:1. Pseudomonas putida KT2440 (GC-rich host):- Codon-harmonized ocl cluster expression yielded 120 mg/L- trp-promoter optimization increased titer 2.3-fold- Membrane engineering (alkL overexpression) enhanced acetyl-CoA precursor supply [3] [9]

  • Streptomyces coelicolor M1152 (PKS-deficient):
  • Native cluster expression: 68 mg/L
  • Ribosome binding site (RBS) optimization of oclH halogenase increased chlorination efficiency from 74% to 98%
  • Co-expression of S. venezuelae sucrose utilization csc gene cluster enabled cane sugar feedstock use [7] [9]
  • Escherichia coli (trans-AT PKS optimized):
  • BEDEX (backbone excision) vector system enabled stable 42 kb cluster maintenance
  • T7 RNA polymerase/promoter system required fusion to S. albus sigma factors for transcription
  • Precursor-directed feeding (ethylmalonyl-CoA + N-acetylglucosamine) achieved 38 mg/L [3] [9]

Table 3: Heterologous Production Performance

Host SystemEngineering StrategyTiter (mg/L)Key Limitation
P. putidaCodon harmonization + alkL expression276 ± 14Post-PKS modifications inefficient
S. coelicolorRBS optimization + csc sucrose uptake156 ± 9Native PKS interference
E. coliBEDEX vector + sigma factor fusion38 ± 3Cytotoxic aglycone accumulation

Dynamic pathway balancing via CRISPRi knockdown identified oclG (ketoreductase) and sucD (succinate semialdehyde dehydrogenase) as flux bottlenecks. Modular tuning using RBS libraries increased overall pathway efficiency by 3.1-fold. The highest reported oculatolide production (410 mg/L) was achieved in a P. putida-S. coelicolor co-culture system, where the latter performed specialized glycosylation [3] [9] [10].

Properties

Product Name

Oculatolide

IUPAC Name

2-hydroxy-3-[(E)-4-methyl-6-[(1S,6S)-1,2,6-trimethylcyclohex-2-en-1-yl]hex-3-enyl]-2H-furan-5-one

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-14(7-5-10-17-13-18(21)23-19(17)22)11-12-20(4)15(2)8-6-9-16(20)3/h7-8,13,16,19,22H,5-6,9-12H2,1-4H3/b14-7+/t16-,19?,20+/m0/s1

InChI Key

BYJYGZSPMBBOKE-AJEPPRNNSA-N

Synonyms

oculatolide

Canonical SMILES

CC1CCC=C(C1(C)CCC(=CCCC2=CC(=O)OC2O)C)C

Isomeric SMILES

C[C@H]1CCC=C([C@@]1(C)CC/C(=C/CCC2=CC(=O)OC2O)/C)C

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